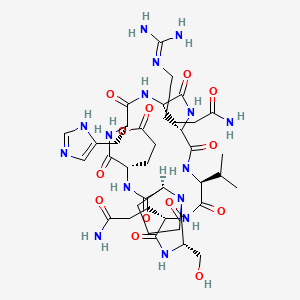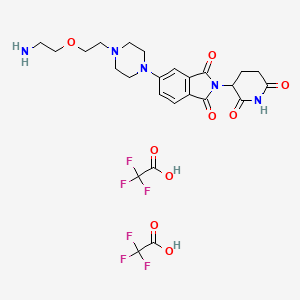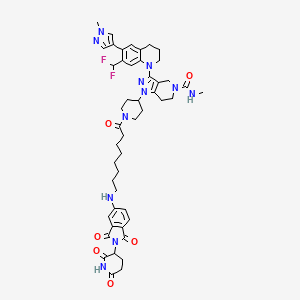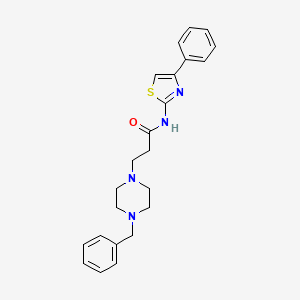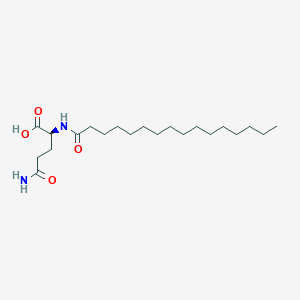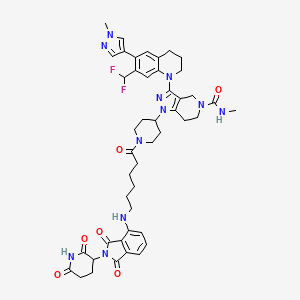
PROTAC CBP/P300 Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC CBP/P300 Degrader-1 is a compound designed to selectively degrade the CREB-binding protein (CBP) and E1A-binding protein (p300). These proteins are transcriptional co-activators involved in various cellular processes, including gene expression regulation, cell growth, and differentiation.
准备方法
The synthesis of PROTAC CBP/P300 Degrader-1 involves several steps, including the design and synthesis of a ligand that binds to the target protein (CBP/p300), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The synthetic route typically involves:
Ligand Synthesis: The ligand for CBP/p300 is synthesized using standard organic synthesis techniques, including amide coupling and Suzuki-Miyaura cross-coupling reactions.
Linker Attachment: A suitable linker is attached to the CBP/p300 ligand through a series of chemical reactions, such as esterification or amidation.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately, often involving similar organic synthesis techniques.
Final Assembly: The final PROTAC molecule is assembled by connecting the CBP/p300 ligand-linker conjugate to the E3 ligase ligand
化学反应分析
PROTAC CBP/P300 Degrader-1 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the ligands, affecting their binding affinity and stability.
Substitution Reactions: These reactions can be used to introduce or modify functional groups on the ligands or linker.
Amide Coupling: This reaction is commonly used to connect the linker to the ligands.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura cross-coupling are used to form carbon-carbon bonds in the ligands
科学研究应用
PROTAC CBP/P300 Degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of CBP and p300 in cancer cell proliferation and survival. .
Epigenetics: CBP and p300 are involved in histone acetylation, a key epigenetic modification. .
Drug Development: The compound serves as a tool for developing new cancer therapies that target CBP and p300. .
作用机制
PROTAC CBP/P300 Degrader-1 works by recruiting an E3 ubiquitin ligase to the target proteins CBP and p300. This recruitment leads to the ubiquitination of CBP and p300, marking them for degradation by the proteasome. The degradation of these proteins disrupts their role as transcriptional co-activators, leading to changes in gene expression and cellular function .
相似化合物的比较
PROTAC CBP/P300 Degrader-1 is unique in its selectivity and efficiency in degrading CBP and p300 compared to other similar compounds:
JQAD1: Another PROTAC that targets CBP and p300 but has less selectivity and efficiency compared to this compound
dCBP1: A dual CBP/p300 degrader that also shows high selectivity but may have different pharmacokinetic properties
CBPD-409 and CBPD-268: These are other potent CBP/p300 degraders with promising therapeutic potential but may differ in their degradation kinetics and off-target effects
This compound stands out due to its enhanced selectivity and faster onset of degradation, making it a valuable tool in both research and potential therapeutic applications .
属性
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H53F2N11O6/c1-49-46(65)56-21-16-35-33(26-56)42(57-18-7-8-27-22-31(28-24-51-54(2)25-28)32(41(47)48)23-37(27)57)53-59(35)29-14-19-55(20-15-29)39(61)11-4-3-5-17-50-34-10-6-9-30-40(34)45(64)58(44(30)63)36-12-13-38(60)52-43(36)62/h6,9-10,22-25,29,36,41,50H,3-5,7-8,11-21,26H2,1-2H3,(H,49,65)(H,52,60,62) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXRGDZBEAJAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H53F2N11O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
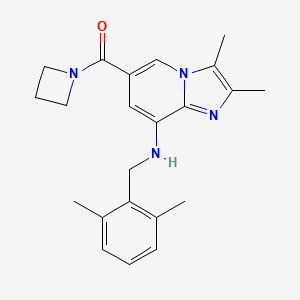
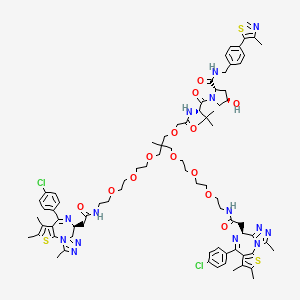
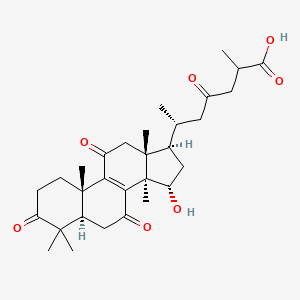
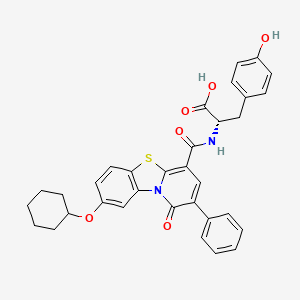
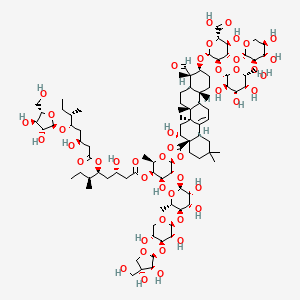
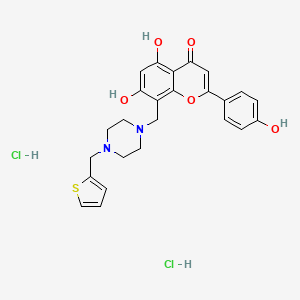
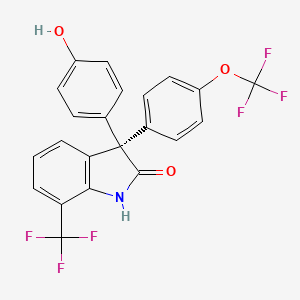
![N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine](/img/structure/B8201617.png)
![(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B8201628.png)
